molecular formula C14H20N2 B6432409 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole CAS No. 2640863-99-4

2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole

Cat. No.: B6432409
CAS No.: 2640863-99-4
M. Wt: 216.32 g/mol
InChI Key: JTOSGKWXORUWGT-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-yl)-octahydro-1H-isoindole is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(6-methylpyridin-2-yl)ethanamine with a suitable cyclizing agent. The reaction is often carried out in the presence of a solvent such as ethanol or dimethylacetamide, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)-octahydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)-octahydro-1H-isoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)-octahydro-1H-isoindole is unique due to its combination of a pyridine ring with an isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11-5-4-8-14(15-11)16-9-12-6-2-3-7-13(12)10-16/h4-5,8,12-13H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOSGKWXORUWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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